molecular formula C8H3ClFNO2 B13213431 2-Cyano-3-fluorophenyl chloroformate

2-Cyano-3-fluorophenyl chloroformate

Cat. No.: B13213431
M. Wt: 199.56 g/mol
InChI Key: OWCZRAMEJRFFSQ-UHFFFAOYSA-N
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Description

2-Cyano-3-fluorophenyl chloroformate is an organic compound with the molecular formula C8H3ClFNO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-fluorophenyl chloroformate typically involves the reaction of 2-cyano-3-fluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-fluorophenyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-cyano-3-fluorophenol and carbon dioxide.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form carbamates.

    Alcohols: React with the compound to form carbonate esters.

    Bases: Such as pyridine, are used to neutralize the hydrochloric acid formed during reactions.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    2-Cyano-3-fluorophenol: Formed from hydrolysis.

Scientific Research Applications

2-Cyano-3-fluorophenyl chloroformate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Used in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-fluorophenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific reactions it undergoes, typically involving the formation of carbamates or carbonate esters.

Comparison with Similar Compounds

Similar Compounds

    Methyl Chloroformate: Another chloroformate ester, used in similar reactions but with different reactivity due to the absence of the cyano and fluoro groups.

    Benzyl Chloroformate: Used to introduce the Cbz protecting group in organic synthesis.

    Fluorenylmethyloxycarbonyl Chloride: Used to introduce the FMOC protecting group.

Uniqueness

2-Cyano-3-fluorophenyl chloroformate is unique due to the presence of both cyano and fluoro groups, which influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

IUPAC Name

(2-cyano-3-fluorophenyl) carbonochloridate

InChI

InChI=1S/C8H3ClFNO2/c9-8(12)13-7-3-1-2-6(10)5(7)4-11/h1-3H

InChI Key

OWCZRAMEJRFFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC(=O)Cl

Origin of Product

United States

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